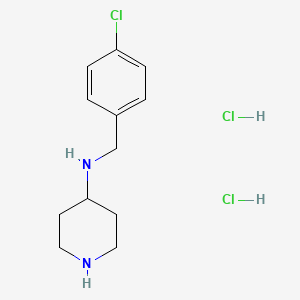
2-Cloropiridina-4-sulfinato de litio
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Lithium 2-chloropyridine-4-sulfinate is a chemical compound with the molecular formula C5H4ClNO2S·Li. It is a lithium salt of 2-chloropyridine-4-sulfinic acid and has gained attention in various fields, including medical, environmental, and industrial research.
Aplicaciones Científicas De Investigación
Lithium 2-chloropyridine-4-sulfinate has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis, particularly in the formation of sulfonic acid derivatives.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic applications, including as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials
Mecanismo De Acción
Target of Action
Lithium compounds are known to interact with several targets, including enzymes such as glycogen synthase kinase 3 (gsk-3) and inositol phosphatases .
Mode of Action
Lithium compounds are known to inhibit enzymes like gsk-3 and inositol phosphatases, which can lead to changes in neurotransmission and intracellular signaling .
Biochemical Pathways
Lithium compounds are known to affect several pathways, including the wnt/β-catenin, creb/brain-derived neurotrophic factor (bdnf), nuclear factor (erythroid-derived 2)-like 2 (nrf2), and toll-like receptor 4 (tlr4)/nuclear factor-κb (nfκb) pathways .
Pharmacokinetics
Lithium compounds are generally well absorbed and distributed in the body, metabolized minimally, and primarily excreted unchanged in the urine .
Result of Action
Lithium compounds are known to have neuroprotective effects, preserve neuronal function, and improve memory in animal models of dementia .
Action Environment
The environmental impacts of lithium-ion batteries, which use lithium compounds, have been studied extensively .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of lithium 2-chloropyridine-4-sulfinate typically involves the reaction of 2-chloropyridine-4-sulfinic acid with lithium hydroxide or lithium carbonate. The reaction is carried out in an aqueous medium, and the product is isolated by crystallization or precipitation .
Industrial Production Methods
Industrial production methods for lithium 2-chloropyridine-4-sulfinate are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves the same basic reaction but may include additional steps for purification and quality control to ensure the product meets industrial standards .
Análisis De Reacciones Químicas
Types of Reactions
Lithium 2-chloropyridine-4-sulfinate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfonic acid derivatives.
Reduction: Reduction reactions can convert the sulfinic acid group to a sulfide.
Substitution: The chlorine atom in the pyridine ring can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Nucleophiles like amines, thiols, and alkoxides can be used under basic conditions.
Major Products Formed
Oxidation: Sulfonic acid derivatives.
Reduction: Sulfide derivatives.
Substitution: Various substituted pyridine derivatives.
Comparación Con Compuestos Similares
Similar Compounds
Lithium 2-chloropyridine-4-sulfonate: Similar structure but with a sulfonic acid group instead of a sulfinic acid group.
Lithium 2-bromopyridine-4-sulfinate: Similar structure but with a bromine atom instead of chlorine.
Lithium 2-chloropyridine-3-sulfinate: Similar structure but with the sulfinic acid group at a different position on the pyridine ring.
Uniqueness
Lithium 2-chloropyridine-4-sulfinate is unique due to its specific combination of a sulfinic acid group and a chlorine-substituted pyridine ring.
Propiedades
IUPAC Name |
lithium;2-chloropyridine-4-sulfinate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H4ClNO2S.Li/c6-5-3-4(10(8)9)1-2-7-5;/h1-3H,(H,8,9);/q;+1/p-1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VPKVASDNWAGFCU-UHFFFAOYSA-M |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[Li+].C1=CN=C(C=C1S(=O)[O-])Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H3ClLiNO2S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
183.6 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![Methyl 2-(2-azabicyclo[2.1.1]hexan-1-yl)acetate](/img/structure/B2408083.png)
![5-Tert-butyl-2-methyl-3-phenylpyrazolo[1,5-a]pyrimidin-7-ol](/img/structure/B2408085.png)
![2,2-Dioxo-3,3a,4,5,7,7a-hexahydro-1H-thieno[3,4-c]pyridin-6-one](/img/structure/B2408086.png)
![3-{4-[(4-Fluorophenyl)methyl]piperazin-1-yl}-6-methylpyridazine](/img/structure/B2408087.png)


![N-(3-(1H-pyrrolo[2,3-b]pyridin-1-yl)propyl)-1-(thiophen-2-yl)cyclopentanecarboxamide](/img/structure/B2408092.png)



![Ethyl 4-[3-(4-methoxyphenyl)azepan-1-yl]-4-oxobutanoate](/img/structure/B2408100.png)


